molecular formula C20H34N2O7 B1248603 6-hydroxy-N-[(2S)-3-hydroxy-1-({1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl}amino)-1-oxopropan-2-yl]-6-methylheptanamide

6-hydroxy-N-[(2S)-3-hydroxy-1-({1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl}amino)-1-oxopropan-2-yl]-6-methylheptanamide

Cat. No. B1248603
M. Wt: 414.5 g/mol
InChI Key: UUYGJEDLSUBYHW-CHWWFWEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TMC-86B is an epoxide that is oxiran-2-ylmethanol which is acylated at position 2 by N-(6-hydroxy-6-methylheptanoyl)-L-seryl-4-methylidenenorvalinyl group. It is a proteasome inhibitor isolated from Streptomyces. It has a role as a proteasome inhibitor, an antineoplastic agent, an antimicrobial agent and a bacterial metabolite. It is an epoxide, a ketone, a primary alcohol and a monocarboxylic acid amide.

Scientific Research Applications

Methylglyoxal in Food and Organisms

Methylglyoxal (MG), an alpha-oxoaldehyde, forms advanced glycation end-products (AGEs) with various implications in diabetes and neurodegenerative diseases. MG in food and organisms leads to degenerative changes and can exhibit anticancer activity. Analytical methods for MG quantification involve HPLC and GC with derivatization into more stable chromophores or fluorophores. This includes the use of compounds like 6-hydroxy-2,4,5-triaminopyrimidine (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis for Anticancer Evaluation

(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone was synthesized and reacted with various nucleophiles for potential anticancer applications. The structural complexity and potential of these compounds for medical research are significant (Gouhar & Raafat, 2015).

Bactericidal Activity Against MRSA

Substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, including those derived from related compounds, demonstrated bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in combating antibiotic-resistant bacteria (Zadrazilova et al., 2015).

Biotransformation by Penicillium janthinellum

Capsaicin was biotransformed by Penicillium janthinellum, yielding metabolites including new compounds like N-(4-hydroxy-3-methoxybenzyl)-5-[3-(propan-2-yl)oxiran-2-yl]pentanamide. This process involved hydroxylation, methylation, reduction, and epoxylation, showcasing the versatility of enzymatic transformations in natural product research (Xin et al., 2017).

properties

Product Name

6-hydroxy-N-[(2S)-3-hydroxy-1-({1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl}amino)-1-oxopropan-2-yl]-6-methylheptanamide

Molecular Formula

C20H34N2O7

Molecular Weight

414.5 g/mol

IUPAC Name

6-hydroxy-N-[(2S)-3-hydroxy-1-[[1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide

InChI

InChI=1S/C20H34N2O7/c1-13(2)9-14(17(26)20(11-24)12-29-20)22-18(27)15(10-23)21-16(25)7-5-6-8-19(3,4)28/h14-15,23-24,28H,1,5-12H2,2-4H3,(H,21,25)(H,22,27)/t14?,15-,20?/m0/s1

InChI Key

UUYGJEDLSUBYHW-CHWWFWEZSA-N

Isomeric SMILES

CC(=C)CC(C(=O)C1(CO1)CO)NC(=O)[C@H](CO)NC(=O)CCCCC(C)(C)O

Canonical SMILES

CC(=C)CC(C(=O)C1(CO1)CO)NC(=O)C(CO)NC(=O)CCCCC(C)(C)O

synonyms

TMC 86B
TMC-86B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxy-N-[(2S)-3-hydroxy-1-({1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl}amino)-1-oxopropan-2-yl]-6-methylheptanamide
Reactant of Route 2
6-hydroxy-N-[(2S)-3-hydroxy-1-({1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl}amino)-1-oxopropan-2-yl]-6-methylheptanamide
Reactant of Route 3
6-hydroxy-N-[(2S)-3-hydroxy-1-({1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl}amino)-1-oxopropan-2-yl]-6-methylheptanamide
Reactant of Route 4
Reactant of Route 4
6-hydroxy-N-[(2S)-3-hydroxy-1-({1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl}amino)-1-oxopropan-2-yl]-6-methylheptanamide
Reactant of Route 5
6-hydroxy-N-[(2S)-3-hydroxy-1-({1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl}amino)-1-oxopropan-2-yl]-6-methylheptanamide
Reactant of Route 6
6-hydroxy-N-[(2S)-3-hydroxy-1-({1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl}amino)-1-oxopropan-2-yl]-6-methylheptanamide

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